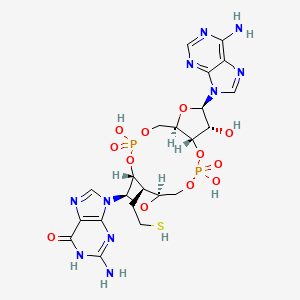

2',3'-cGAMP-C2-SH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

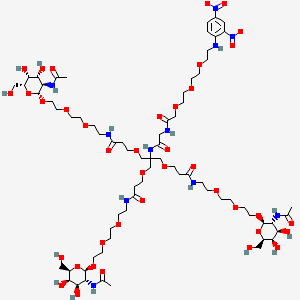

2’,3’-cyclic Guanosine Monophosphate-Adenosine Monophosphate-C2-SH is a cyclic dinucleotide that can be conjugated to antibodies or antigen-binding fragments targeting specific antigens in the microenvironment of diseased cells or tissue . It is a derivative of 2’,3’-cyclic Guanosine Monophosphate-Adenosine Monophosphate, which plays a pivotal role in the innate immune response by activating the Stimulator of Interferon Genes pathway .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-cyclic Guanosine Monophosphate-Adenosine Monophosphate-C2-SH can be achieved through chemical synthesis or recombinant production. Chemical synthesis involves the use of organic solvents and results in low yields . Alternatively, recombinant production using a whole-cell biocatalysis platform with murine cyclic Guanosine Monophosphate-Adenosine Monophosphate synthase expressed in Escherichia coli has been developed. This method is more efficient and environmentally friendly, yielding up to 186 mg/L under optimized conditions .

Industrial Production Methods

Industrial production of 2’,3’-cyclic Guanosine Monophosphate-Adenosine Monophosphate-C2-SH can be achieved through recombinant production in Escherichia coli. This method involves optimizing media composition, supplementation of divalent cations, temperature of protein expression, and amino acid substitutions pertaining to DNA binding . The downstream processing includes a single-step purification process using anion exchange chromatography, achieving a yield of 60 mg/L with low endotoxin levels .

Análisis De Reacciones Químicas

2’,3’-cyclic Guanosine Monophosphate-Adenosine Monophosphate-C2-SH undergoes various chemical reactions, including conjugation to antibodies or antigen-binding fragments . Common reagents used in these reactions include divalent cations and organic solvents . The major products formed from these reactions are antibody-drug conjugates, which can target specific antigens in diseased cells or tissues .

Aplicaciones Científicas De Investigación

2’,3’-cyclic Guanosine Monophosphate-Adenosine Monophosphate-C2-SH has numerous scientific research applications:

Mecanismo De Acción

2’,3’-cyclic Guanosine Monophosphate-Adenosine Monophosphate-C2-SH exerts its effects by activating the Stimulator of Interferon Genes pathway . This pathway is activated in response to cytosolic double-stranded DNA, which is a danger signal for intracellular pathogens and damaged or cancerous cells . The cyclic dinucleotide binds to the Stimulator of Interferon Genes receptor on the endoplasmic reticulum surface, leading to the production of type I interferons and triggering downstream innate and adaptive immune responses .

Comparación Con Compuestos Similares

2’,3’-cyclic Guanosine Monophosphate-Adenosine Monophosphate-C2-SH is unique compared to other cyclic dinucleotides due to its ability to be conjugated to antibodies or antigen-binding fragments . Similar compounds include:

3’,3’-cyclic Guanosine Monophosphate-Adenosine Monophosphate: Another cyclic dinucleotide that modulates bacterial chemotaxis and protects against viral infection.

cyclic di-Adenosine Monophosphate: A cyclic dinucleotide involved in bacterial ion channel expression and osmoprotection.

cyclic di-Guanosine Monophosphate: A cyclic dinucleotide that plays a central role in biofilm production.

2’,3’-cyclic Guanosine Monophosphate-Adenosine Monophosphate-C2-SH stands out due to its specific applications in targeted drug delivery and its role in the innate immune response .

Propiedades

Fórmula molecular |

C22H28N10O12P2S |

|---|---|

Peso molecular |

718.5 g/mol |

Nombre IUPAC |

2-amino-9-[(1R,6R,8R,9R,10S,15S,17R,18R)-8-(6-aminopurin-9-yl)-3,9,12-trihydroxy-3,12-dioxo-18-(2-sulfanylethyl)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one |

InChI |

InChI=1S/C22H28N10O12P2S/c23-16-11-17(26-5-25-16)31(6-27-11)20-13(33)15-10(42-20)4-40-45(35,36)43-14-8(1-2-47)9(3-39-46(37,38)44-15)41-21(14)32-7-28-12-18(32)29-22(24)30-19(12)34/h5-10,13-15,20-21,33,47H,1-4H2,(H,35,36)(H,37,38)(H2,23,25,26)(H3,24,29,30,34)/t8-,9-,10-,13-,14-,15-,20-,21-/m1/s1 |

Clave InChI |

WKFFSEOIKYTXCF-TUUUSIAGSA-N |

SMILES isomérico |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)CCS |

SMILES canónico |

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)CCS |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(E,3R,4R,5S,6R,9S,10S,11S)-4-acetyloxy-11-[(2S,4E,6R,8R,10E,12S,15R,16R,17R,18R,20E,22E)-16,18-dihydroxy-6,12-dimethoxy-8,11,15,17-tetramethyl-24-oxo-1-oxacyclotetracosa-4,10,20,22-tetraen-2-yl]-1-[formyl(methyl)amino]-10-hydroxy-3,5,9-trimethyldodec-1-en-6-yl] (2S)-2-(dimethylamino)propanoate](/img/structure/B12411237.png)